Antiproliferative against-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative against-4 is a compound known for its significant antiproliferative activity against various cancer cell lines. This compound has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. It exhibits the ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further research and development in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative against-4 typically involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route involves the reaction of 4-azido-quinolin-2(1H)-ones with active methylene compounds such as pentane-2,4-dione and 1,3-diphenylpropane-1,3-dione in the presence of potassium carbonate. This reaction yields 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative against-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antiproliferative properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and triazole derivatives, which are evaluated for their antiproliferative activities .
Scientific Research Applications
Antiproliferative against-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel anticancer agents.
Biology: It is studied for its effects on cancer cell lines, including its ability to induce apoptosis and inhibit cell proliferation.
Medicine: this compound is explored as a potential therapeutic agent for the treatment of various cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in drug discovery research
Mechanism of Action
The mechanism of action of Antiproliferative against-4 involves its binding to specific molecular targets within cancer cells. The compound interacts with nuclear DNA, leading to the formation of DNA lesions that inhibit transcription and induce apoptosis. This process involves the activation of caspase-3, 8, and Bax, as well as the down-regulation of the anti-apoptotic protein Bcl2 .
Comparison with Similar Compounds
Quinazoline Derivatives: These compounds, such as gefitinib and afatinib, also exhibit antiproliferative activities against cancer cells.
Diphenyltin Hydroxybenzoates: These compounds have shown antiproliferative activity against various cancer cell lines.
Uniqueness: Antiproliferative against-4 is unique due to its specific interaction with DNA and its ability to induce apoptosis through multiple pathways. Its structure allows for modifications that can enhance its antiproliferative properties, making it a versatile compound for anticancer research.
Properties
Molecular Formula |
C11H12N2O5S |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
2-[[(2R,3S,3aR,6aR)-3-hydroxy-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-yl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O5S/c12-11(16)4-3-19-7(13-4)1-5-9(15)10-6(17-5)2-8(14)18-10/h3,5-6,9-10,15H,1-2H2,(H2,12,16)/t5-,6-,9+,10+/m1/s1 |
InChI Key |
IZUSSYJSLYOTND-ZHYWTAKUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
Canonical SMILES |
C1C2C(C(C(O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.